2-(Difluoroacetyl)cyclopentanone
Overview
Description
2-(Difluoroacetyl)cyclopentanone is an organic compound with the molecular formula C7H8F2O2 It is characterized by the presence of a cyclopentanone ring substituted with a difluoroacetyl group
Mechanism of Action
Target of Action
Similar compounds such as enflurane, a halogenated inhalational anesthetic, are known to interact with key regulators of striated muscle performance
Biochemical Pathways
For instance, the cpnABCDE
genes encode enzymes for the five-step conversion of cyclopentanol to glutaric acid, catalyzed by cyclopentanol dehydrogenase, cyclopentanone 1,2-monooxygenase, a ring-opening 5-valerolactone hydrolase, 5-hydroxyvalerate dehydrogenase, and 5-oxovalerate dehydrogenase . It is plausible that 2-(Difluoroacetyl)cyclopentanone may interact with similar pathways, but this requires further investigation.
Action Environment
It is known that cyclopentanone, a related compound, may be released to the environment via effluents at sites where it is produced or used as an intermediate for pharmaceuticals, biologicals, insecticides, and rubber chemicals
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-(Difluoroacetyl)cyclopentanone typically involves the reaction of cyclopentanone with difluoroacetyl chloride in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the acyl chloride. The general reaction scheme is as follows: [ \text{Cyclopentanone} + \text{Difluoroacetyl chloride} \rightarrow \text{this compound} ]
Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis using larger reactors and optimized reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions: 2-(Difluoroacetyl)cyclopentanone can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the difluoroacetyl group to a difluoromethyl group.
Substitution: The difluoroacetyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu).
Major Products:
Oxidation: Formation of difluorocarboxylic acids or difluoroketones.
Reduction: Formation of difluoromethylcyclopentanone.
Substitution: Formation of various substituted cyclopentanones depending on the nucleophile used.
Scientific Research Applications
2-(Difluoroacetyl)cyclopentanone has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme-catalyzed reactions involving fluorinated substrates.
Industry: Used in the production of specialty chemicals and materials.
Comparison with Similar Compounds
Cyclopentanone: Lacks the difluoroacetyl group, making it less reactive in certain chemical reactions.
2,2-Difluorocyclopentanone: Similar structure but lacks the acetyl group, affecting its reactivity and applications.
Difluoroacetylacetone: Contains a difluoroacetyl group but has a different core structure, leading to different chemical properties.
Uniqueness: 2-(Difluoroacetyl)cyclopentanone is unique due to the presence of both the cyclopentanone ring and the difluoroacetyl group. This combination imparts distinct reactivity and makes it valuable in various synthetic applications.
Properties
IUPAC Name |
2-(2,2-difluoroacetyl)cyclopentan-1-one | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8F2O2/c8-7(9)6(11)4-2-1-3-5(4)10/h4,7H,1-3H2 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HRHGZVVNOXRYFP-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C(=O)C1)C(=O)C(F)F | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8F2O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001289398 | |
Record name | 2-(2,2-Difluoroacetyl)cyclopentanone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID001289398 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
162.13 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
938001-14-0 | |
Record name | 2-(2,2-Difluoroacetyl)cyclopentanone | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=938001-14-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2-(2,2-Difluoroacetyl)cyclopentanone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID001289398 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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